4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide
Description
The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide is a structurally complex molecule featuring a pyridinyl core substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively. The tetrahydro-1(2H)-pyrazinecarboxamide moiety is linked to a nitrobenzyloxyamino methylene group, introducing both hydrogen-bonding and electron-withdrawing properties.
Key structural features influencing its properties include:
- 3-Chloro-5-(trifluoromethyl)pyridinyl group: Enhances lipophilicity and resistance to oxidative metabolism .
- Nitrobenzyloxyamino methylene group: Likely impacts solubility and electronic interactions with biological targets .
- Tetrahydro-pyrazinecarboxamide backbone: Provides conformational flexibility and hydrogen-bonding capacity .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(4-nitrophenyl)methoxyiminomethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N6O4/c20-16-9-14(19(21,22)23)10-24-17(16)27-5-7-28(8-6-27)18(30)25-12-26-33-11-13-1-3-15(4-2-13)29(31)32/h1-4,9-10,12H,5-8,11H2,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSDKZJECGFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NOCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H12ClF3N6O
- Molecular Weight : 388.74 g/mol
- CAS Number : 321432-45-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may inhibit certain kinases and phosphatases, which are crucial for cell signaling pathways, particularly in cancer and infectious diseases.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, particularly those resistant to conventional antibiotics. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating resistant infections .
Anticancer Properties
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. It appears to activate caspase pathways, leading to programmed cell death. Notably, it has been tested against breast and lung cancer cell lines, showing a dose-dependent reduction in cell viability .
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of 4′-phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability. This inhibition disrupts the post-translational modification of proteins necessary for bacterial growth and virulence .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antibacterial properties compared to standard antibiotics.
- Cancer Cell Line Testing : In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a significant decrease in cell proliferation (up to 70% at 50 µM) after 48 hours, highlighting its potential as an anticancer agent.
Data Tables
Comparison with Similar Compounds
(a) Carboxamide vs. Carbothioamide
- The substitution of C=O (carboxamide) with C=S (carbothioamide) (e.g., vs. ) significantly alters electronic properties and target affinity. ML267, a carbothioamide, inhibits bacterial phosphopantetheinyl transferase (PPTase) with IC₅₀ values in the nanomolar range, while carboxamide analogs may exhibit reduced thiol-mediated binding .
- Electron-withdrawing groups (e.g., nitro in ) enhance stability but may reduce solubility.
(b) Trifluoromethyl and Chloro Substituents
- Compounds with 3-chloro-5-(trifluoromethyl)pyridinyl (e.g., ) demonstrate improved metabolic stability compared to non-halogenated analogs. The trifluoromethyl group enhances lipophilicity (logP ~3.5–4.0) .
- Chlorine at the pyridinyl 3-position is critical for π-stacking interactions in enzyme active sites .
(c) Nitrobenzyl vs. Trifluoromethylphenyl Groups
- In contrast, 3-(trifluoromethyl)phenyl () balances hydrophobicity and steric bulk.
Q & A
What are the standard synthetic routes and characterization techniques for this compound?
Basic Research Focus
The compound’s synthesis likely involves multi-step reactions, starting with coupling the pyridine and pyrazinecarboxamide moieties. Key steps include nucleophilic substitution for the trifluoromethyl group and amide bond formation. Characterization typically employs thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight and purity .
How can reaction intermediates be stabilized to improve synthetic yields?
Advanced Research Focus
Optimization may involve temperature-controlled steps (e.g., cryogenic conditions for nitrobenzyloxy intermediates) and inert atmospheres to prevent oxidation. Using anhydrous solvents (e.g., acetonitrile) and catalysts like trichloroisocyanuric acid (TCICA) can enhance intermediate stability. Parallel synthesis approaches, as seen in fluoro-pyridinyl analogs, allow systematic testing of conditions .
Which spectroscopic methods are essential for structural elucidation?
Basic Research Focus
¹H/¹³C NMR identifies proton environments and carbon frameworks, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution MS (HRMS) resolves isotopic patterns, critical for distinguishing trifluoromethyl and nitro groups .
How does crystallography aid in understanding conformational stability?
Advanced Research Focus
X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonding between amide groups and pyridine rings) that stabilize the compound’s conformation. Computational tools like density functional theory (DFT) model electron-density distributions, predicting reactivity at the methylene bridge .
What are the hypothesized biological targets of this compound?
Basic Research Focus
Structural analogs (e.g., pyrazolo-pyrimidines) suggest potential kinase inhibition or antimicrobial activity. The trifluoromethyl group enhances lipophilicity, likely improving blood-brain barrier penetration. Initial screens could use enzyme-linked immunosorbent assays (ELISA) to test binding affinity .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Advanced Research Focus
Systematic substitution at the pyridine (e.g., replacing Cl with Br) or nitrobenzyloxy group can modulate potency. Pharmacophore mapping identifies critical interaction sites, while molecular docking predicts binding to targets like cytochrome P450 enzymes. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) validate predictions .
How should researchers resolve contradictions in stability data?
Advanced Research Focus
Conflicting stability profiles may arise from polymorphic forms or solvent residues. High-performance liquid chromatography (HPLC) with photodiode array detection identifies degradation products. Accelerated stability studies (40°C/75% RH) under ICH guidelines clarify environmental sensitivity .
Which analytical methods ensure batch-to-batch consistency?
Basic Research Focus
Ultraviolet-visible (UV-Vis) spectroscopy monitors chromophore integrity (λmax ~270 nm for nitro groups). Elemental analysis verifies stoichiometry, especially for halogen and nitrogen content. Purity ≥95% is achievable via reverse-phase HPLC with acetonitrile/water gradients .
What strategies mitigate hydrolytic degradation during storage?
Advanced Research Focus
Lyophilization reduces hydrolysis risks by removing water. Excipients like cyclodextrins form inclusion complexes with the nitrobenzyloxy group, shielding labile bonds. Stability-indicating methods (e.g., LC-MS/MS) track degradation kinetics under varying pH and temperature .
How does computational modeling guide lead optimization?
Advanced Research Focus
Molecular dynamics simulations predict solvation effects on bioavailability. ADMET (absorption, distribution, metabolism, excretion, toxicity) models assess metabolic pathways, flagging potential hepatotoxicity from nitro group reduction. Quantum mechanical calculations optimize synthetic routes by evaluating transition-state energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
